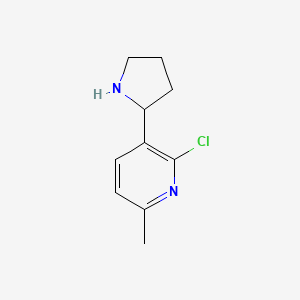
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a pyrrolidine ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Methylation: The methyl group at the 6-position can be introduced using methylating agents like methyl iodide in the presence of a base.
Pyrrolidine Substitution: The pyrrolidine ring can be attached to the 3-position of the pyridine ring through nucleophilic substitution reactions, using pyrrolidine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on cost-effectiveness, scalability, and environmental considerations. Catalysts and continuous flow processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Pyrrolidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to the presence of the pyrrolidine ring.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the interaction of pyridine derivatives with biological targets.
Industrial Applications: It can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by the pyridine and pyrrolidine rings. These interactions can modulate the activity of the target, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-methylpyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.
2-Chloro-3-(pyrrolidin-2-yl)pyridine: Similar structure but without the methyl group at the 6-position, which may affect its reactivity and binding properties.
6-Methyl-3-(pyrrolidin-2-yl)pyridine:
Uniqueness
2-Chloro-6-methyl-3-(pyrrolidin-2-yl)pyridine is unique due to the combination of the chlorine atom, methyl group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets and provides a versatile scaffold for further chemical modifications.
Properties
Molecular Formula |
C10H13ClN2 |
|---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-6-methyl-3-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c1-7-4-5-8(10(11)13-7)9-3-2-6-12-9/h4-5,9,12H,2-3,6H2,1H3 |
InChI Key |
CLJOYBVTRTXGTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C2CCCN2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


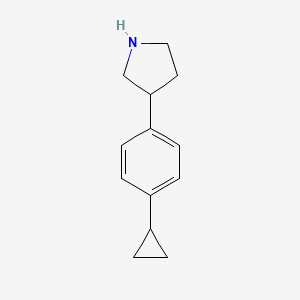
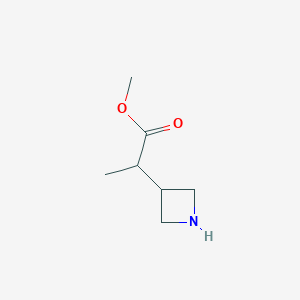
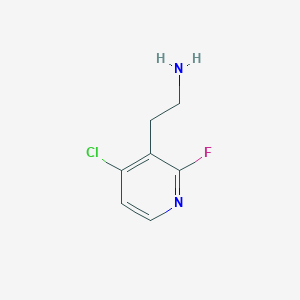

![3-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B13538552.png)
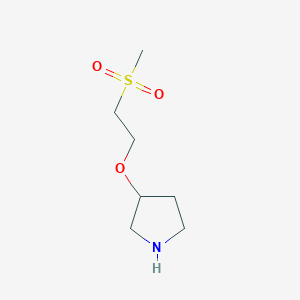
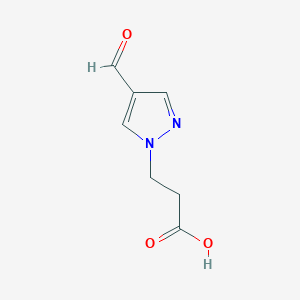
![3'-Methoxy-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13538565.png)
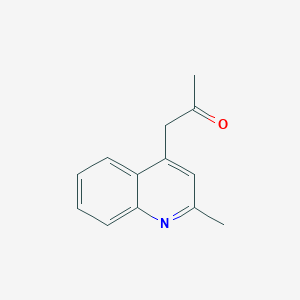


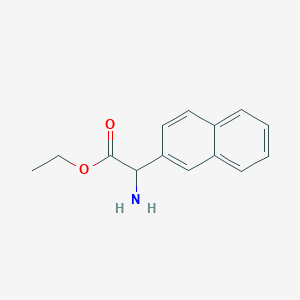
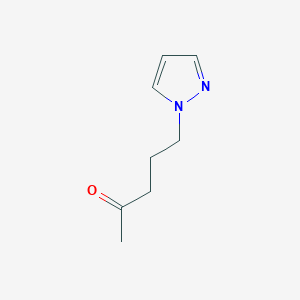
![tert-Butyl 2-aminobenzo[d]thiazole-6-carboxylate](/img/structure/B13538601.png)
